![molecular formula C8H11ClF3N3 B2448385 Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride CAS No. 2137886-77-0](/img/structure/B2448385.png)

Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

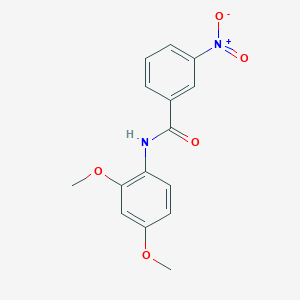

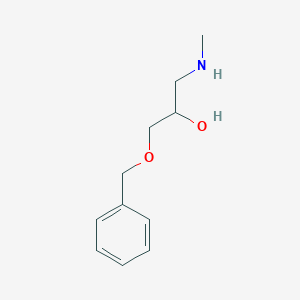

Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride is a chemical compound with the empirical formula C8H11ClF3N3 . It is a solid substance and its molecular weight is 241.64 . This compound is part of the pyrimidinamine class of compounds, which are known for their wide range of pharmacological applications .

Synthesis Analysis

The synthesis of pyrimidinamine derivatives, including Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride, involves various synthetic approaches . One such approach involves the use of organolithium reagents in a regioselective manner . The reaction mixture is quenched with water to produce the dihydro adduct, which is then treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the desired product .Molecular Structure Analysis

The molecular structure of Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride is characterized by the presence of a pyrimidinamine core, which is a six-membered heterocyclic aromatic moiety . This core is substituted with a trifluoromethyl group and a methyl group .Chemical Reactions Analysis

Pyrimidinamine derivatives, including Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride, are known to undergo a variety of chemical reactions. These reactions are generally nucleophilic aromatic substitution reactions, especially when starting from halopyrimidines .Physical And Chemical Properties Analysis

Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride is a solid substance . Its empirical formula is C8H11ClF3N3 and its molecular weight is 241.64 .Aplicaciones Científicas De Investigación

Antifungal Activities

Trifluoromethyl pyrimidine derivatives, such as the one you mentioned, have been found to exhibit good in vitro antifungal activities against several fungi, including Botryosphaeria dothidea , Phompsis sp. , Botrytis cinereal , Colletotrichum gloeosporioides , Pyricutaria oryzae , and Sclerotinia sclerotiorum at 50 μg/ml .

Insecticidal Properties

These compounds have also shown moderate insecticidal activities against Mythimna separata and Spdoptera frugiperda at 500 μg/ml . However, these activities were found to be lower than those of chlorantraniliprole .

Anticancer Activities

Trifluoromethyl pyrimidine derivatives have indicated certain anticancer activities against PC3 , K562 , Hela , and A549 at 5 μg/ml . These activities were lower than those of doxorubicin .

Antitumor Activity

A series of novel pyrimidine derivatives containing urea moiety were designed and synthesized, and the antitumor activity of four human tumor cells was evaluated by MTT analysis . The IC 50 (concentration required to achieve 50% inhibition of the tumor cell proliferation) value of compound 2- ( (4- (4-ethylphenoxy)-6- (trifluoromethyl)pyrimidin-2-yl)thio)- N - ( (4-ethylphenyl)carba-moyl)acetamide for MGC-803 (human gastric carcinoma cell line) was 2.51 ± 0.17 µmol L –1 .

Antifibrosis Activity

Some of the target compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .

Pesticide Development

Due to their unique biological structure, nitrogen-containing heterocyclic compounds have the characteristics of high target specificity and good environmental compatibility, which have become a research hotspot in the creation of new pesticides .

Mecanismo De Acción

While the specific mechanism of action of Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride is not mentioned in the search results, pyrimidinamine derivatives are known to exhibit a wide range of biological activities . They act as mitochondrial complex I electron transport inhibitors (MET I) and are used in the treatment of various diseases .

Propiedades

IUPAC Name |

N-methyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3.ClH/c1-12-4-3-7-13-5-2-6(14-7)8(9,10)11;/h2,5,12H,3-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSRXXGDSWHMQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=NC=CC(=N1)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(1,3-Dihydroisoindol-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2448306.png)

![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2448308.png)

![N-(5-chloro-2-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2448315.png)

![6-(3-Chloro-4-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2448319.png)

![4-(3-nitrobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2448325.png)